molecular formula C18H28N2O3 B11466740 N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide

N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide

Cat. No.: B11466740
M. Wt: 320.4 g/mol
InChI Key: JSSVAEGJONPBFW-UHFFFAOYSA-N
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Description

N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide is an organic compound that features a furan ring, a cyclohexyl group, and an isovalinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide can be achieved through a multi-step process involving the following key steps:

    Formation of the furan-2-ylmethylamine intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable amine, such as cyclohexylamine, under acidic conditions to form furan-2-ylmethylamine.

    Acetylation: The furan-2-ylmethylamine intermediate is then acetylated using acetic anhydride in the presence of a base, such as pyridine, to form N-acetyl-furan-2-ylmethylamine.

    Coupling with isovalinamide: The final step involves the coupling of N-acetyl-furan-2-ylmethylamine with isovalinamide under peptide coupling conditions, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of N2-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous-flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets and pathways. The furan ring and cyclohexyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through inhibition or activation of these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-furan-2-ylmethylamine: Lacks the isovalinamide moiety.

    N-cyclohexyl-furan-2-ylmethylamine: Lacks the acetyl group.

    N~2~-acetyl-N-cyclohexyl-isovalinamide: Lacks the furan ring.

Uniqueness

N~2~-acetyl-N-cyclohexyl-N~2~-(furan-2-ylmethyl)isovalinamide is unique due to the presence of all three functional groups (furan ring, cyclohexyl group, and isovalinamide moiety) in a single molecule. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

2-[acetyl(furan-2-ylmethyl)amino]-N-cyclohexyl-2-methylbutanamide

InChI

InChI=1S/C18H28N2O3/c1-4-18(3,17(22)19-15-9-6-5-7-10-15)20(14(2)21)13-16-11-8-12-23-16/h8,11-12,15H,4-7,9-10,13H2,1-3H3,(H,19,22)

InChI Key

JSSVAEGJONPBFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)C

Origin of Product

United States

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